"Cyclohexyl(thiophen-2-yl)methanamine" CAS number and properties
"Cyclohexyl(thiophen-2-yl)methanamine" CAS number and properties
Topic: Cyclohexyl(thiophen-2-yl)methanamine: Technical Guide CAS Number: 473732-81-9 Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
Cyclohexyl(thiophen-2-yl)methanamine (CAS 473732-81-9) is a chiral primary amine featuring a central methine carbon bonded to a cyclohexyl ring, a thiophene moiety, and an amino group. Structurally, it represents a simplified scaffold of the arylcyclohexylamine class of dissociative anesthetics (e.g., Tiletamine, Tenocyclidine), though it lacks the rigid cyclohexanone or piperidine ring fusion seen in classic congeners.
This guide details the physicochemical properties, validated synthesis protocols, and pharmacological relevance of this compound. It specifically distinguishes CAS 473732-81-9 from its structural isomer, [1-(thiophen-2-yl)cyclohexyl]methanamine (CAS 767627-74-7), to prevent critical errors in precursor selection.
Part 1: Chemical Identity & Physicochemical Properties
The compound exists as a racemate in its standard synthetic form. Enantioselective synthesis or chiral resolution is required to isolate the (R)- or (S)-isomers, which likely exhibit distinct pharmacological profiles due to the stereospecific nature of NMDA receptor binding pockets.
Table 1: Key Chemical Properties[1]
| Property | Data | Note |
| CAS Number | 473732-81-9 | Specific to the alpha-substituted methanamine. |
| IUPAC Name | 1-Cyclohexyl-1-(thiophen-2-yl)methanamine | Also: C-Cyclohexyl-C-(2-thienyl)methylamine. |
| Molecular Formula | C₁₁H₁₇NS | |
| Molecular Weight | 195.32 g/mol | |
| SMILES | NC(C1CCCCC1)c2cccs2 | |
| Appearance | Pale yellow oil to low-melting solid | Amine oxidizes/darkens upon air exposure. |
| Predicted LogP | ~3.2 | Lipophilic; crosses blood-brain barrier (BBB). |
| pKa (Conj. Acid) | ~10.5 | Basic; forms stable salts (HCl, fumarate). |
| Solubility | Soluble in DCM, MeOH, EtOH; Insoluble in water | Free base form. |
Critical Distinction:
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Target (CAS 473732-81-9): Amine is on the central carbon between rings.
-
Isomer (CAS 767627-74-7): Amine is on a methylene group attached to the cyclohexyl ring ([1-(thiophen-2-yl)cyclohexyl]methanamine).
Part 2: Synthesis & Manufacturing Protocols
The most robust synthetic route involves the formation of the ketone intermediate, Cyclohexyl(thiophen-2-yl)methanone , followed by reductive amination. This approach minimizes side reactions common in direct alkylation strategies.
Workflow Diagram: Synthesis Pathway
Figure 1: Two-step synthesis via Friedel-Crafts acylation and Reductive Amination.[1][2]
Step 1: Synthesis of Cyclohexyl(thiophen-2-yl)methanone
Reaction Type: Friedel-Crafts Acylation
Reagents: Thiophene, Cyclohexanecarbonyl chloride, Tin(IV) chloride (
-
Preparation: In a flame-dried 3-neck flask under Argon, dissolve Thiophene (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Acylation: Cool to 0°C. Add Cyclohexanecarbonyl chloride (1.1 eq).
-
Catalyst Addition: Dropwise add
(1.2 eq) over 30 minutes. Maintain temp < 5°C to prevent polymerization of thiophene. -
Workup: Stir at Room Temperature (RT) for 3 hours. Quench with ice water/HCl. Extract with DCM. Wash organic layer with
and brine.[3] Dry over .[3] -
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) to yield the ketone as a colorless oil.
Step 2: Reductive Amination to Target Amine
Reaction Type: Reductive Amination (Borch Conditions)
Reagents: Ketone (from Step 1), Ammonium Acetate (
-
Imine Formation: Dissolve Ketone (1.0 eq) and
(10.0 eq) in dry Methanol. Add 3Å molecular sieves to absorb water and drive equilibrium. Stir for 12 hours at RT. -
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. Caution: HCN generation possible; ensure proper venting. -
Hydrolysis: Acidify with 6M HCl to pH < 2 to quench excess hydride and hydrolyze boron complexes. Evaporate methanol.[3]
-
Isolation: Basify aqueous residue with NaOH to pH > 12. Extract free base into DCM.
-
Salt Formation (Optional): Bubble dry HCl gas through the etherial solution of the amine to precipitate Cyclohexyl(thiophen-2-yl)methanamine Hydrochloride as a white solid.
Part 3: Pharmacology & Structural Analysis
This compound serves as a "stripped-down" pharmacophore for NMDA receptor antagonists. By analyzing its structure against known ligands like Tiletamine, we can infer its potential activity profile.
Pharmacophore Diagram: Structural Overlay
Figure 2: Pharmacophore mapping of the target amine against the Tiletamine scaffold.
Mechanism of Action (Theoretical):
-
NMDA Antagonism: The spatial arrangement of the lipophilic cyclohexyl/thiophene rings relative to the basic nitrogen suggests affinity for the PCP-binding site within the NMDA receptor ion channel.
-
Structure-Activity Relationship (SAR): Unlike Tiletamine, this molecule lacks the 2-amino-cyclohexanone rigidity. The increased conformational flexibility of the methanamine linker typically reduces binding affinity compared to rigid analogs, potentially resulting in a shorter duration of action or lower potency.
Part 4: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Likely toxic if swallowed or inhaled (Category 3).
-
Skin/Eye Irritation: Caustic; causes skin burns and eye damage (Category 1B).
-
Specific Hazard: Thiophene derivatives can be metabolic precursors to reactive sulfur species.
Handling Protocol:
-
Engineering Controls: Handle strictly within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines readily absorb
from the air to form carbamates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16494915, [1-(thiophen-2-yl)cyclohexyl]methanamine. Retrieved from [Link](Note: Reference for structural isomer comparison).
-
Molaid Chemicals. Chemical Properties of (S)-cyclohexyl(thiophen-2-yl)methanol (Precursor). Retrieved from [Link].
